molecular formula C17H19ClN6O2 B10981756 N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10981756
M. Wt: 374.8 g/mol
InChI Key: GEQNSBHEKZGRKS-UHFFFAOYSA-N
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Description

  • Preparation Methods

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  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with cellular components, receptors, and enzymes.

      Medicine: Assess its pharmacological effects, toxicity, and potential therapeutic applications.

      Industry: Consider its use in materials science or as a precursor for drug development.

  • Mechanism of Action

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      Pathways: Explore signaling pathways influenced by its binding or enzymatic activity.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinct features compared to related compounds.

      Similar Compounds: Include other indole derivatives or piperazine-based structures.

    Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications.

    Properties

    Molecular Formula

    C17H19ClN6O2

    Molecular Weight

    374.8 g/mol

    IUPAC Name

    N-[2-(3-chloroanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

    InChI

    InChI=1S/C17H19ClN6O2/c18-13-3-1-4-14(11-13)22-15(25)12-21-17(26)24-9-7-23(8-10-24)16-19-5-2-6-20-16/h1-6,11H,7-10,12H2,(H,21,26)(H,22,25)

    InChI Key

    GEQNSBHEKZGRKS-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC(=CC=C3)Cl

    Origin of Product

    United States

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